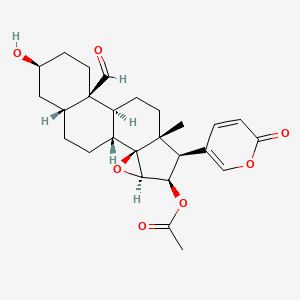![molecular formula C15H15FN2O2S B2450156 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid CAS No. 381193-57-3](/img/structure/B2450156.png)
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities .
Synthesis Analysis
Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .Molecular Structure Analysis
The compound contains a piperidine ring, a thiazole ring, and a fluorophenyl group. Piperidine is a six-membered ring with one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Piperidine derivatives can be utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Piperidine is an organic heterocyclic amine widely used in synthesizing organic compounds .Wissenschaftliche Forschungsanwendungen
Pharmacological Profile of Similar Compounds : A study explored the in vitro and in vivo pharmacological properties of a similar compound, NRA0562, highlighting its high affinities for human cloned dopamine receptors and 5-HT(2A) receptor, suggesting potential antipsychotic activities (Funakoshi et al., 2002).
Antipsychotic Profile : Another research focused on the antipsychotic profile of NRA0562 in rats, indicating that its profile is consistent with atypical antipsychotic agents (Takamori et al., 2002).
Application in PET Radiotracers : A study demonstrated the feasibility of synthesizing novel PET radiotracers, including compounds similar to the one , for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).
Neuroleptic Activity : Research on neuroleptic activities of compounds with a similar structure revealed potent neuroleptic activity with less liability for extrapyramidal side effects (Sato et al., 1978).
Synthesis and Biological Evaluation : A compound closely related to the one was synthesized and characterized, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Anti-inflammatory and Antimicrobial Activity : Novel derivatives of a related compound demonstrated anti-inflammatory and antimicrobial activities (Rathod et al., 2008).
AChE Inhibitory Activity : Synthesis of novel compounds involving the core structure showed significant AChE inhibitory activity, suggesting potential use in treating related disorders (Sivakumar et al., 2013).
Antibacterial Agents : Research involving the synthesis of novel fluoroquinolones with a similar structure to the compound indicated significant antibacterial activity (Huang et al., 2010).
Anti-arrhythmic Activity : A study focused on the synthesis of novel piperidine-based derivatives, including thiazoles, showing significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
Fatty Acid Amide Hydrolase Imaging : A novel PET radiotracer was developed for in vivo imaging of fatty acid amide hydrolase in the brain, involving a similar compound structure (Shimoda et al., 2015).
Wirkmechanismus
Target of Action
The compound “1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid” is a complex molecule that likely interacts with multiple targets. It’s worth noting that both the pyrrolidine and thiazole moieties found in this compound are common in many biologically active compounds . These moieties can interact with various biological targets, contributing to the compound’s overall activity.
Mode of Action
The pyrrolidine ring in this compound is known to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Compounds containing thiazole moieties have been associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities . These activities suggest that the compound could potentially affect multiple biochemical pathways and their downstream effects.
Pharmacokinetics
The presence of the pyrrolidine ring could potentially influence these properties, as it is known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Given the wide range of biological activities associated with compounds containing thiazole moieties , it is likely that this compound could have diverse molecular and cellular effects.
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its potential biological activities. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGWFCCEFZOCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzonitrile](/img/structure/B2450078.png)
![tert-Butyl methyl(1-oxaspiro[2.5]octan-6-yl)carbamate](/img/structure/B2450080.png)



![3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2450089.png)
![4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B2450092.png)

![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/no-structure.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)